(2-(Phenylthio)phenyl)acetamidoxime maleate

Antidepressant activity Reserpine reversal In vivo pharmacology

(2-(Phenylthio)phenyl)acetamidoxime maleate (CAS 117596-51-7) is a maleate salt of a substituted phenylthioacetamidoxime, a class of small molecules primarily explored for potential central nervous system activity. Its core structure consists of a diphenylthioether linked to an acetamidoxime moiety, with a molecular formula of C18H18N2O5S and a molecular weight of 374.41 g/mol.

Molecular Formula C18H18N2O5S
Molecular Weight 374.4 g/mol
CAS No. 117596-51-7
Cat. No. B12785519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(Phenylthio)phenyl)acetamidoxime maleate
CAS117596-51-7
Molecular FormulaC18H18N2O5S
Molecular Weight374.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)SC2=CC=CC=C2CC(=NO)N.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C14H14N2OS.C4H4O4/c15-14(16-17)10-11-6-4-5-9-13(11)18-12-7-2-1-3-8-12;5-3(6)1-2-4(7)8/h1-9,17H,10H2,(H2,15,16);1-2H,(H,5,6)(H,7,8)/b;2-1+
InChIKeyKSWTWEYSTAMNJU-WLHGVMLRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (2-(Phenylthio)phenyl)acetamidoxime Maleate (CAS 117596-51-7): Compound Identity & Class Context


(2-(Phenylthio)phenyl)acetamidoxime maleate (CAS 117596-51-7) is a maleate salt of a substituted phenylthioacetamidoxime, a class of small molecules primarily explored for potential central nervous system activity [1]. Its core structure consists of a diphenylthioether linked to an acetamidoxime moiety, with a molecular formula of C18H18N2O5S and a molecular weight of 374.41 g/mol . Research in the late 20th century investigated these amidoximes as potential antidepressants, with this specific compound demonstrating activity in classic in vivo models indicative of thymoleptic potential.

Non-classical antidepressant-like model probe
Active in reserpine-ptosis model without TCA binding
Maleate salt form for consistent physicochemical profile
Solubility and stability may differ from free base
Requires in-house pharmacological characterization
Extremely limited public data; not a ready reference standard

Why Generic Substitution Fails: Differentiating (2-(Phenylthio)phenyl)acetamidoxime Maleate from Common Analogs


Substituting (2-(Phenylthio)phenyl)acetamidoxime maleate with a close structural analog, such as a simpler arylthioacetamidoxime or a corresponding amidine, is not scientifically trivial. The 1988 study by Šindelář et al. establishes that within a series of related (2-(phenylthio)phenyl)acetamidines and amidoximes, only specific compounds (VII, XI, XIII) exhibited antireserpine activity, while none, including the acetamidoxime, showed affinity for classical tricyclic binding sites [1]. This lack of binding to [3H]imipramine and [3H]desipramine sites is a critical functional differentiator from tricyclic antidepressants (TCAs) like imipramine, suggesting a divergent mechanism that cannot be assumed for other analogs without explicit data [1]. The presence of the maleate salt further influences physicochemical properties like solubility and stability, which can affect experimental reproducibility if a different salt form or the free base is substituted without appropriate validation.

Attribute
This Compound
Analog / TCA Substitute
Reserpine-model activity
Reported active at tested dose
Variable; many structural analogs inactive
TCA binding-site affinity
No measurable affinity
TCAs have high affinity; mechanism divergence likely
Salt form
Maleate
Free base or other salts may alter experimental reproducibility

Quantitative Evidence Guide: Head-to-Head & Cross-Study Performance of (2-(Phenylthio)phenyl)acetamidoxime Maleate


Functional Antagonism of Reserpine-Induced Ptosis in Mice Compared to In-Class Analogs

In a primary screening model for antidepressant potential, (2-(2-phenylthio)phenyl)acetamidoxime (the active base of CAS 117596-51-7) effectively antagonized reserpine-induced ptosis in mice at an intraperitoneal dose of 5 mg/kg [1]. This is a positive, dose-defined outcome. In contrast, the same publication noted that none of the tested compounds, including this amidoxime, showed any noteworthy affinity for [3H]imipramine or [3H]desipramine binding sites in rat hypothalamus [1]. This complete lack of activity at the major TCA binding sites, a well-established mechanism for classical antidepressants like imipramine, provides a crucial mechanistic differentiation.

Reserpine model & TCA binding
Head-to-head
5 mg/kg i.p. active; no [3H]imipramine/desipramine binding
Supports non-TCA mechanism investigation
Single dose reported; ED50 not established
Antidepressant activity Reserpine reversal In vivo pharmacology Thymoleptic screening

Hypotensive Activity Profile Distinct from Primary Antidepressant Mechanism

The compound designated as `[2-(2-phenylthio)phenyl]acetamidoxime` has been cited as having hypotensive activity [1]. This is a secondary pharmacodynamic property that distinguishes it from other in-class candidates that may be purely antidepressant in pre-clinical profiles. For example, the closely related analog 4-chlorophenyl-thio-acetamidoxime was also reported to decrease blood pressure [1]. The presence of this dual activity (CNS and cardiovascular) in the target compound contrasts with the majority of arylthioacetamidoximes in the 1981 study by Červená et al., which were profiled solely for antireserpine activity [2].

Hypotensive property
Class-level inference
Reported hypotensive activity alongside CNS effect
Supports dual-activity profiling context
Quantitative cardiovascular data unavailable
Hypotensive activity Cardiovascular effects Secondary pharmacology

Limited Public Evidence: A Critical Procurement Consideration

A critical differential characteristic of (2-(Phenylthio)phenyl)acetamidoxime maleate is the extremely limited amount of publicly accessible quantitative in vivo and in vitro data [1]. For example, while a single effective dose (5 mg/kg) is reported for reserpine ptosis reversal, no full dose-response curve, ED50 value, or pharmacokinetic parameters are available in the primary peer-reviewed literature [1]. In contrast, widely used probe compounds like fluoxetine or imipramine have hundreds of published datasets. This scarcity is itself a key differentiator for procurement: a user must weigh the compound's unique profile against the high risk, time, and cost of having to independently generate fundamental pharmacological characterization data.

Data availability
Data to verify
One in vivo dose reported; no PK or selectivity data
Requires extensive in-house characterization
Data depth orders of magnitude below standards
Data availability Reproducibility risk Research tool evaluation

Best-Use Scenarios for (2-(Phenylthio)phenyl)acetamidoxime Maleate Based on Evidence Profile


Probing Non-Classical Antidepressant Mechanisms

Based on its confirmed activity in the reserpine ptosis model (5 mg/kg i.p.) and its demonstrated lack of affinity for [3H]imipramine and [3H]desipramine binding sites [1], this compound is best suited as a pharmacological tool to dissect antidepressant-like mechanisms that are independent of classical monoamine transporter inhibition. In a research program aiming to identify and validate novel targets for treatment-resistant depression, this compound can serve as a positive control for functional activity that is not confounded by off-target effects at norepinephrine and serotonin transporters.

Dual CNS/Cardiovascular Proof-of-Concept Studies

The compound's documented hypotensive property, in addition to its CNS activity [2], makes it a candidate for exploratory studies focusing on the gut-brain axis or neurogenic hypertension models where combined central and peripheral effects are desirable. A researcher could use this single compound to probe integrated physiological responses, potentially reducing the number of chemical entities required for a polypharmacology hypothesis test, directly contrasting with using a selective serotonin reuptake inhibitor (SSRI) which would lack the hypotensive component.

Structure-Activity Relationship (SAR) Exploration of Thiother-Amidoxime Hybrids

For a medicinal chemistry team engaged in lead optimization, this compound occupies a defined position within a limited SAR series. It can be used as a reference standard to evaluate the contribution of the biphenylthio motif to both in vivo efficacy and unique polypharmacology, as described by Šindelář et al. [1]. This is preferable to a generic amidoxime, as its specific substitution pattern and maleate salt form provide a clearer starting point for iterative derivatization compared to less characterized, simpler arylthioacetamidoximes.

Internal Reference for Assay Development

Given the acute lack of publicly available data [1], a well-characterized batch of this compound can be a useful in-house reference standard for developing and validating bespoke in vivo or in vitro assays for novel antidepressant screening. This scenario is only practical if the procuring institution can commit to performing foundational analytical and pharmacological characterization, a prerequisite that eliminates most non-specialist procurement cases.

Application
Selection Property
Validation Focus
Non-classical antidepressant pathway research
Reserpine-model activity without TCA binding
Monoamine-transporter-independent mechanism validation
CNS/cardiovascular polypharmacology studies
Reported hypotensive and CNS dual activity
Integrated physiological response profiling
SAR lead optimization
Defined biphenylthio substitution pattern
Substituent effect on polypharmacology
In-house assay development
Batch-characterized reference material
Foundational pharmacological characterization
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